molecular formula C25H33N3O4S B12471443 N-cyclohexyl-2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide

N-cyclohexyl-2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide

Cat. No.: B12471443
M. Wt: 471.6 g/mol
InChI Key: KNOQIMJPLSEKMW-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and materials science

Properties

Molecular Formula

C25H33N3O4S

Molecular Weight

471.6 g/mol

IUPAC Name

N-cyclohexyl-2-[2-(3,5-dimethyl-N-methylsulfonylanilino)propanoylamino]benzamide

InChI

InChI=1S/C25H33N3O4S/c1-17-14-18(2)16-21(15-17)28(33(4,31)32)19(3)24(29)27-23-13-9-8-12-22(23)25(30)26-20-10-6-5-7-11-20/h8-9,12-16,19-20H,5-7,10-11H2,1-4H3,(H,26,30)(H,27,29)

InChI Key

KNOQIMJPLSEKMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N(C(C)C(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3)S(=O)(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its cyclohexyl and dimethylphenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

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